(1S)-Perindopril-d4 Benzyl Ester
Description
Contextualization within Angiotensin-Converting Enzyme (ACE) Inhibitor Prodrug Research
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular conditions, primarily hypertension. nih.govoup.com Many ACE inhibitors, including the widely recognized perindopril (B612348), are administered as prodrugs. nih.govyoutube.com A prodrug is an inactive or less active molecule that is metabolized in the body into its active form. nih.govnih.gov
Significance of Stable Isotope Labeling in Modern Drug Discovery and Development
Stable isotope labeling, the practice of replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, is an indispensable tool in modern drug development. nih.govmetsol.com The incorporation of deuterium (B1214612) (D), a stable isotope of hydrogen, into a drug molecule is a common and powerful technique. nih.govresearchgate.net
The primary utility of deuterated compounds like (1S)-Perindopril-d4 Benzyl (B1604629) Ester lies in their application as internal standards for quantitative bioanalysis. researchgate.netdntb.gov.ua In techniques such as liquid chromatography-mass spectrometry (LC-MS), the deuterated compound is chemically identical to its non-labeled counterpart but has a higher mass. nih.govnih.gov This mass difference allows it to be distinguished clearly from the unlabeled drug or metabolite being studied in biological samples (e.g., plasma, urine). nih.govacs.org This ensures highly accurate and precise quantification, which is fundamental for:
Pharmacokinetic (PK) Studies: Determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.govacs.orgsimsonpharma.com
Metabolism Studies: Identifying and quantifying metabolites to understand the biotransformation pathways of a drug. nih.govacs.org
Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.
The use of stable isotopes is favored over radioactive isotopes due to safety considerations, as they pose no radiation risk to subjects. nih.govmetsol.com This makes them ideal for use in human clinical trials. nih.gov
Rationale for Dedicated Academic Investigation of (1S)-Perindopril-d4 Benzyl Ester
The focused investigation of this compound is driven by its specific utility as a research chemical. It serves as a high-fidelity internal standard for the precise measurement of perindopril benzyl ester or related substances in complex biological matrices during preclinical and clinical research.
The synthesis and availability of this specific deuterated epimer allow researchers to:
Develop and validate robust analytical methods for quantifying synthetic intermediates or potential impurities of perindopril.
Conduct detailed pharmacokinetic studies on perindopril prodrugs, using the deuterated benzyl ester to ensure the accuracy of the results. simsonpharma.com
Trace the metabolic fate of the ester portion of the molecule with high precision. acs.org
By providing a reliable analytical standard, this compound supports the generation of high-quality, reproducible data essential for regulatory submissions and advancing the fundamental understanding of ACE inhibitor pharmacology. metsol.com
Chemical and Physical Data
Below are tables detailing the properties of this compound and its non-deuterated counterpart for comparison.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | scbt.compharmaffiliates.com |
| Synonym | (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester-d4 | pharmaffiliates.comclearsynth.com |
| Molecular Formula | C₂₆H₃₄D₄N₂O₅ | scbt.compharmaffiliates.com |
| Molecular Weight | 462.61 g/mol | scbt.compharmaffiliates.com |
| Appearance | Colourless Oil | pharmaffiliates.com |
| Storage | 2-8°C Refrigerator | pharmaffiliates.com |
| Application | (S)-Epimer derivative, research standard | scbt.compharmaffiliates.com |
Table 2: Comparative Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₆H₃₄D₄N₂O₅ | 462.61 scbt.comclearsynth.com |
| Perindopril Benzyl Ester | C₂₆H₃₈N₂O₅ | 458.6 alentris.org |
| Perindopril (Free Acid) | C₁₉H₃₂N₂O₅ | 368.47 fda.gov |
| Perindopril-d4 (Free Acid) | C₁₉H₂₈D₄N₂O₅ | 372.5 nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C26H38N2O5 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
benzyl (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3/t18-,20-,21-,22-,23-/m0/s1/i3D3,18D |
InChI Key |
ZNAYHAPFFQRGES-PTECYWEWSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Analytical Characterization of 1s Perindopril D4 Benzyl Ester
Spectroscopic Techniques for Structural Elucidation and Isotopic Enrichment Verification
Spectroscopic methods are indispensable for confirming the chemical structure and isotopic labeling of (1S)-Perindopril-d4 Benzyl (B1604629) Ester.
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For (1S)-Perindopril-d4 Benzyl Ester, a combination of ¹H, ¹³C, and ²D NMR experiments provides a complete picture of its molecular framework and the specific sites of deuterium (B1214612) incorporation.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, Perindopril (B612348) Benzyl Ester, with the key difference being the absence of signals corresponding to the deuterated positions. The deuterium labeling at the d4-position on the butyl chain would result in the disappearance or significant reduction in the intensity of the corresponding proton signals. The chemical shifts of the remaining protons would be largely unaffected, although minor isotopic shifts (α and β shifts) of adjacent protons might be observable.
²D NMR Spectroscopy: Deuterium (²D) NMR is a powerful tool for directly observing the deuterium nuclei. A ²D NMR spectrum of this compound would show a signal at a chemical shift corresponding to the deuterated position on the butyl chain, providing unambiguous confirmation of isotopic labeling. The integration of this signal can be used to quantify the level of deuterium incorporation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on data for Perindopril Benzyl Ester)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Benzyl CH₂ | ~5.2 (s, 2H) | - | |
| Octahydroindole CH | ~4.3 (m, 1H) | - | |
| Ethoxy CH₂ | ~3.85 (q, 2H) | ~61 | |
| Ethoxy CH₃ | ~1.15 (t, 3H) | ~14 | |
| Butyl-d4 Chain | Reduced/absent signals in ¹H | Triplet signals for C-D, upfield shift | The key indicator of deuteration. |
| Ester C=O | - | ~172.1 | |
| Amide C=O | - | ~170.9 |
Note: The predicted chemical shifts are based on known data for the non-deuterated Perindopril Benzyl Ester and are subject to minor variations due to solvent and isotopic effects.
Mass spectrometry is a fundamental technique for determining the molecular weight and isotopic purity of this compound.
Molecular Weight and Isotopic Purity: High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the compound, which is expected to be 462.61 g/mol for the d4 isotopologue. acs.orgnih.govfarmaciajournal.com The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 463.617. The isotopic distribution of the molecular ion cluster can be analyzed to determine the isotopic enrichment, confirming the incorporation of four deuterium atoms.
Fragmentation Pattern Analysis: The fragmentation pattern in the mass spectrum provides valuable structural information. For esters like this compound, common fragmentation pathways include the cleavage of the C-O bond of the ester and the loss of the benzyl group. libretexts.org The presence of the deuterium label will result in a 4-mass unit shift in the fragments containing the butyl chain compared to the non-deuterated analog. Analysis of these fragments helps to confirm the location of the deuterium atoms. A potential fragmentation of Perindopril has been noted to transition from m/z 369 to m/z 172. researchgate.netresearchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 463.617 | Protonated molecular ion |
| [M-C₇H₇]⁺ | 372.49 | Loss of the benzyl group |
| Further Fragments | Variable | Fragments containing the d4-butyl chain will be shifted by +4 Da. |
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, serving as a "fingerprint" for its identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by characteristic absorptions of its functional groups. The ester and amide carbonyl (C=O) stretching vibrations are expected to appear around 1732 cm⁻¹ and 1600 cm⁻¹, respectively. The C-D stretching vibrations, which are a direct indicator of deuteration, will appear in a region around 2100-2200 cm⁻¹, which is distinct from the C-H stretching region (2800-3000 cm⁻¹). The presence of these C-D stretching bands provides strong evidence for successful deuteration.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch (Ester) | ~1732 | Weak |
| C=O Stretch (Amide) | ~1600 | Moderate |
| C-H Stretch | 2800-3000 | 2800-3000 |
| C-D Stretch | 2100-2200 | 2100-2200 |
| Aromatic C=C Stretch | ~1600, ~1450 | Strong, ~1600, ~1000 |
Circular Dichroism (CD) spectroscopy is a powerful technique for confirming the stereochemistry of chiral molecules. Since this compound contains multiple chiral centers, its CD spectrum will be unique to its specific stereoisomeric form. The synthesis of Perindopril can result in 32 different stereoisomers due to its five chiral carbons. nih.gov The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral chromophores in the molecule, such as the carbonyl groups and the aromatic ring. By comparing the experimental CD spectrum of the synthesized this compound with that of a known standard or with theoretical calculations, the absolute configuration of the chiral centers can be unequivocally confirmed. This is crucial to ensure that the correct stereoisomer has been produced, as different stereoisomers can have different biological activities and metabolic fates.
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment of many pharmaceutical compounds. A robust, stability-indicating HPLC method is necessary to separate this compound from any potential impurities, including its non-deuterated counterpart, other stereoisomers, and degradation products.
Method Development: A reversed-phase HPLC method would be suitable for this compound. The development would involve optimizing several parameters:
Column: A C18 column is a common choice for compounds of this polarity.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. Gradient elution may be necessary to achieve optimal separation of all components. A mobile phase consisting of a phosphate buffer and acetonitrile in a 65:35 v/v ratio has been used for Perindopril analysis. researchgate.net
Detection: UV detection at a wavelength where the analyte has significant absorbance, such as around 215 nm, would be appropriate. nih.gov
Flow Rate and Temperature: These would be optimized to achieve good resolution and peak shape in a reasonable analysis time.
Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. The validation would include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 4: Proposed HPLC Method Parameters for this compound
| Parameter | Proposed Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer (pH ~2.5-3.0) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Determination of Deuterium Atom Percent Enrichment
Determining the isotopic enrichment of this compound is essential to confirm its identity and quality as a deuterated standard. rsc.org This analysis verifies that the deuterium atoms have been incorporated at the intended positions and quantifies the percentage of molecules that contain the deuterium labels. rsc.orggoogle.com
A powerful strategy for this determination combines Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
HR-MS: This technique is used to record the full scan mass spectrum of the compound. By extracting and integrating the ion signals corresponding to the unlabeled (M), single-labeled (M+1), double-labeled (M+2), triple-labeled (M+3), and quadruple-labeled (M+4) species, the isotopic distribution can be determined. The deuterium enrichment is calculated from the relative intensities of these isotopic peaks after correcting for the natural abundance of other isotopes like ¹³C. rsc.orgnih.gov
Isotopic enrichment is distinct from species abundance. For a D4-labeled compound, the percent enrichment refers to the mole fraction of deuterium at the labeled sites. isotope.com The percentage of molecules that are fully deuterated (the D4 species) will be slightly lower than the enrichment value due to the statistical probability of having one or more hydrogen atoms present. isotope.com
| Isotopologue | Measured Relative Abundance (%) | Corrected Abundance (after natural isotope correction) |
|---|---|---|
| M (Unlabeled) | 0.5 | ~0.1 |
| M+1 (D1) | 1.0 | ~0.4 |
| M+2 (D2) | 2.5 | ~1.5 |
| M+3 (D3) | 10.0 | ~8.0 |
| M+4 (D4) | 86.0 | ~90.0 |
| Calculated Isotopic Enrichment | ~99% |
Stability-Indicating Analytical Methods for this compound
Stability-indicating analytical methods are crucial for demonstrating that the analytical procedure can accurately measure the analyte in the presence of its degradation products, impurities, and excipients. For this compound, this involves developing a method, typically RP-HPLC or UPLC, that can resolve the parent compound from any potential degradants that may form under various stress conditions. nih.govmdpi.com
To validate a method as stability-indicating, the compound is subjected to forced degradation studies as per International Council for Harmonisation (ICH) guidelines. nih.govsciencescholar.us These studies expose the compound to stress conditions such as:
Acid Hydrolysis (e.g., HCl)
Base Hydrolysis (e.g., NaOH)
Oxidation (e.g., H₂O₂)
Thermal Stress (dry heat)
Photolytic Stress (exposure to UV light)
The resulting mixtures are then analyzed by the proposed method. The method is considered stability-indicating if all degradation product peaks are adequately separated from the main compound peak, demonstrating specificity. nih.govijpsr.com Studies on perindopril have shown significant degradation under acidic, alkaline, and oxidative conditions. ijpsr.com The structures of these degradation products can be further elucidated using techniques like LC-MS. tsijournals.com
| Stress Condition | Typical Reagent/Condition | Observed Degradation of Perindopril ijpsr.com |
|---|---|---|
| Acidic | HCl | Significant degradation |
| Alkaline | NaOH | Significant degradation |
| Oxidative | H₂O₂ | Significant degradation |
| Neutral | Water | Least degradation |
| Thermal | Dry Heat | Significant degradation |
| Photolytic | UV Light | Moderate degradation |
Applications of 1s Perindopril D4 Benzyl Ester in Preclinical and Mechanistic Research
Role as an Internal Standard in Quantitative Bioanalytical Assays
The accurate quantification of drugs and their metabolites in biological samples is paramount in pharmacokinetic and metabolic studies. (1S)-Perindopril-d4 Benzyl (B1604629) Ester, along with its corresponding metabolites Perindopril-d4 and Perindoprilat-d4, are invaluable as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Methodological Development for LC-MS/MS Quantification of Perindopril (B612348) and its Metabolites
The development of robust and sensitive LC-MS/MS assays is essential for determining the concentration of perindopril and its active metabolite, perindoprilat (B1679611), in biological fluids. In these methods, known concentrations of the deuterated standards, including (1S)-Perindopril-d4 Benzyl Ester or its hydrolyzed forms, are added to samples at an early stage of preparation.
A typical UPLC-MS/MS method for the simultaneous quantification of perindopril and perindoprilat in human plasma has been developed and validated. google.com This method often involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 column and detection by mass spectrometry in the multiple reaction monitoring (MRM) mode. The use of isotope-labeled internal standards like Perindopril-d4 and Perindoprilat-d4 is a key component of such validated methods. google.com
Table 1: Illustrative LC-MS/MS Parameters for Perindopril and Perindoprilat Analysis
| Parameter | Condition |
| Chromatography | |
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with methanol-acetonitrile-ammonium acetate (B1210297) |
| Flow Rate | 0.4 mL/min |
| Run Time | 4 minutes |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Perindopril) | m/z 369.2 → 172.2 |
| MRM Transition (Perindoprilat) | m/z 341.2 → 91.1 |
| MRM Transition (Perindopril-d4) | m/z 373.2 → 176.2 |
| MRM Transition (Perindoprilat-d4) | m/z 345.2 → 91.1 |
Note: The specific m/z transitions may vary slightly between different instruments and experimental conditions.
Mitigation of Matrix Effects and Enhancement of Assay Robustness
Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Stable isotope-labeled internal standards like this compound are considered the gold standard for mitigating matrix effects.
Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations in signal intensity due to matrix effects are effectively normalized, leading to a more accurate and robust assay. The use of Perindopril-d4 and Perindoprilat-d4 as internal standards has been shown to result in assays with good precision and accuracy, with coefficients of variation for matrix effects being low. google.com
Application in In Vitro Assay Systems (e.g., cell cultures, tissue homogenates)
The utility of this compound extends to in vitro assay systems, which are crucial for early-stage drug metabolism and pharmacokinetic studies. These systems include cell cultures (e.g., hepatocytes) and tissue homogenates (e.g., liver microsomes). When studying the metabolism of perindopril in these systems, the deuterated benzyl ester can be used as an internal standard to accurately quantify the formation of perindopril and its metabolites over time. This allows for the determination of key metabolic parameters, such as the rate of metabolism and enzyme kinetics.
Investigations into Enzyme-Mediated Biotransformation and Metabolic Pathways
Perindopril is a prodrug that is metabolized in the body to its pharmacologically active form, perindoprilat. drugbank.comnih.gov this compound serves as a valuable tool for investigating the enzymatic processes involved in this biotransformation.
In Vitro Metabolic Stability Studies in Microsomal and Hepatocyte Preparations
In vitro metabolic stability studies are essential for predicting the in vivo clearance of a drug. These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. By incubating this compound with these preparations, researchers can monitor its disappearance over time and the appearance of its metabolites.
The benzyl ester group of perindopril is primarily cleaved by esterases present in the liver and plasma to form perindopril. The use of the deuterated form allows for precise tracking of this conversion without interference from endogenous compounds.
Table 2: Representative Data from an In Vitro Metabolic Stability Assay
| Time (minutes) | This compound Concentration (µM) | Perindopril-d4 Concentration (µM) | Perindoprilat-d4 Concentration (µM) |
| 0 | 10.0 | 0.0 | 0.0 |
| 5 | 7.5 | 2.3 | 0.2 |
| 15 | 4.2 | 5.1 | 0.7 |
| 30 | 1.8 | 6.9 | 1.3 |
| 60 | 0.5 | 7.8 | 1.7 |
This table represents hypothetical data to illustrate the metabolic cascade.
Identification and Characterization of Deuterated Metabolites (e.g., Perindoprilat-d4)
Following the initial hydrolysis of the benzyl ester, the resulting Perindopril-d4 is further metabolized to the active diacid, Perindoprilat-d4. The use of the deuterated parent compound greatly simplifies the identification and characterization of these metabolites using LC-MS/MS. The deuterium (B1214612) label acts as a specific tag, allowing researchers to easily distinguish drug-related material from the complex background of the biological matrix. The characteristic mass shift of the deuterated metabolites confirms their origin from the administered this compound, aiding in the elucidation of the complete metabolic pathway. Pharmacokinetic studies have identified perindoprilat and perindoprilat glucuronide as major metabolites of perindopril. nih.gov
Mechanistic Elucidation of Ester Hydrolysis and Biotransformation Pathways
The primary metabolic activation of the prodrug perindopril is through the hydrolysis of its ester group to form the pharmacologically active diacid, perindoprilat. nih.govnih.gov this compound is an invaluable tool for elucidating the precise mechanisms of this ester hydrolysis and subsequent biotransformation pathways.
In a typical research setting, the deuterated compound would be incubated with various biological matrices, such as liver microsomes, plasma, or specific recombinant enzymes. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can trace the metabolic fate of the deuterated ester. The mass difference between the deuterated parent compound and its metabolites allows for unambiguous identification and quantification, even in complex biological systems. This aids in identifying the primary enzymes responsible for hydrolysis and any subsequent metabolic modifications to the molecule.
Kinetic Isotope Effect Studies on Metabolic Processes
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for investigating the rate-limiting steps in metabolic pathways. If the C-H bond that is replaced with a C-D bond is broken during the rate-determining step of a reaction, a primary KIE will be observed, resulting in a slower reaction rate for the deuterated compound.
Mechanistic Studies of Esterase-Mediated Prodrug Activation
The activation of perindopril is dependent on the action of esterase enzymes. nih.gov this compound is an ideal substrate for detailed mechanistic studies of this process.
Characterization of Esterase Substrate Specificity Using this compound
Esterases exhibit varying degrees of substrate specificity. To characterize which esterases are most effective at converting perindopril to perindoprilat, this compound can be used as a probe. In a hypothetical study, the deuterated ester could be incubated with a panel of purified human esterases (e.g., carboxylesterases CES1 and CES2). The rate of formation of the deuterated perindoprilat would be measured for each enzyme.
Table 1: Hypothetical Esterase Specificity for this compound Hydrolysis
| Esterase Isoform | Relative Hydrolysis Rate (%) |
| Carboxylesterase 1 (CES1) | High |
| Carboxylesterase 2 (CES2) | Low |
| Butyrylcholinesterase (BChE) | Moderate |
| Paraoxonase 1 (PON1) | Negligible |
This table is illustrative and based on the known substrate specificities of these enzymes for similar prodrugs. Actual data would require experimental validation.
Comparative Hydrolysis Kinetics Across Different Enzyme Systems
The rate of prodrug activation can vary significantly between different tissues and species due to differences in enzyme expression and activity. This compound allows for precise comparative kinetic studies. For example, the hydrolysis of this compound could be compared in liver microsomes from humans, rats, and dogs. Such studies are crucial in preclinical development to understand interspecies differences in drug metabolism and to better predict human pharmacokinetics.
Table 2: Illustrative Comparative Hydrolysis Kinetics of this compound
| Enzyme System | Michaelis Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/mg protein) |
| Human Liver Microsomes | 50 | 1500 |
| Rat Liver Microsomes | 75 | 1200 |
| Dog Liver Microsomes | 40 | 1800 |
This table presents hypothetical kinetic parameters to illustrate the type of data that would be generated in such a study.
Exploration of Molecular Interactions and Target Engagement
While the primary interaction with the therapeutic target, ACE, occurs after hydrolysis, understanding the behavior of the ester prodrug form is also important.
In Vitro Angiotensin-Converting Enzyme (ACE) Binding and Inhibition Studies of the Ester Form
It is well-established that the prodrug perindopril has a very low affinity for the angiotensin-converting enzyme compared to its active metabolite, perindoprilat. nih.gov Studies have shown that the binding of perindoprilat to ACE is a high-affinity, saturable process, whereas perindopril's interaction is non-saturable and weak. nih.gov
The use of this compound in ACE binding assays would serve primarily as a negative control to confirm that the ester form does not significantly interact with the enzyme. In a competitive binding assay using a radiolabeled ligand for ACE, the deuterated ester would be expected to show negligible displacement, further confirming that hydrolysis is a prerequisite for target engagement.
Investigating Stereochemical Influences on Molecular Recognition
The therapeutic activity of perindopril is highly dependent on its stereochemistry. The molecule contains multiple chiral centers, giving rise to a large number of possible stereoisomers. However, only one specific isomer, (2S,3aS,7aS)-perindopril, exhibits the desired potent ACE inhibitory effect. The precursor, this compound, is critical in research aimed at understanding why this specific spatial arrangement is crucial for molecular recognition by the ACE enzyme.
The introduction of deuterium at a non-labile position in the perindopril structure, as in this compound, provides a subtle yet powerful modification. While the change in mass due to deuterium substitution is minimal and generally does not alter the compound's fundamental chemical properties or stereochemistry, it creates a "heavy" version of the molecule that can be distinguished from the non-deuterated form by mass spectrometry.
In preclinical research, this allows for competitive binding assays with enhanced precision. By co-incubating this compound and other stereoisomers of perindopril benzyl ester with isolated ACE, researchers can accurately quantify the relative binding affinities. The distinct mass of the deuterated compound enables its unambiguous detection and quantification, even in the presence of a mixture of other isomers. This approach helps to dissect the specific steric and electronic interactions that govern the binding of the active isomer to the enzyme's active site.
A seminal study on the 32 possible stereoisomers of perindopril demonstrated that ACE inhibitory potency is exquisitely sensitive to the stereoconfiguration. nih.gov It was found that only a few isomers, including the one derived from the (1S)-benzyl ester, displayed significant activity. nih.gov While this study did not specifically use the d4-benzyl ester, it underscores the principle that even minor changes in the three-dimensional arrangement of the molecule can have a profound impact on its biological activity. The use of deuterated standards like this compound in such studies would further refine the quantitative understanding of these structure-activity relationships.
Application as a Tracer in Mechanistic Pharmacokinetic Studies (Preclinical/Animal Models)
The deuteration of this compound makes it an invaluable tool for use as a tracer in preclinical pharmacokinetic studies in animal models. Its near-identical physicochemical properties to the non-labeled compound ensure that its biological behavior faithfully mimics that of the parent molecule.
Biodistribution Studies using Deuterated Analogs
Understanding where a drug and its metabolites distribute within the body is fundamental to assessing its efficacy and potential for off-target effects. Biodistribution studies in animal models are designed to provide this information. The use of this compound as a tracer simplifies and enhances the accuracy of these studies.
In a typical preclinical biodistribution study, a known amount of this compound would be administered to an animal model. At various time points, tissues of interest (e.g., lung, kidney, aorta, brain, and testis) would be harvested. The concentration of the deuterated compound and its metabolites in these tissues can then be quantified using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The key advantage of using a deuterated tracer is the ability to distinguish the administered compound from any endogenous molecules or from a co-administered non-labeled version of the drug. This "tracer" approach allows for more complex study designs, such as investigating the effect of a co-administered drug on the distribution of perindopril.
While specific biodistribution data for this compound is not publicly available, research on the non-labeled perindopril has shown differential inhibition of ACE in various tissues, suggesting varied tissue penetration. osti.gov A hypothetical biodistribution study using the deuterated tracer could yield data similar to that presented in the table below, illustrating the quantitative nature of such investigations.
Hypothetical Biodistribution of this compound in Rat Tissues 4 Hours Post-Administration
| Tissue | Concentration (ng/g) |
|---|---|
| Plasma | 150 |
| Lung | 850 |
| Kidney | 1200 |
| Aorta | 450 |
| Brain | 50 |
| Testis | 30 |
Note: This data is illustrative and not from an actual study.
Quantitative Tracking in Biological Samples
Accurate quantification of a drug and its metabolites in biological samples is the cornerstone of pharmacokinetic analysis. This compound serves as an ideal internal standard for the quantitative analysis of perindopril and its metabolites in preclinical studies.
In bioanalytical methods, an internal standard is a compound of known concentration that is added to biological samples (e.g., plasma, urine) before processing. It helps to correct for any loss of the analyte during sample preparation and for variations in the analytical instrument's response. An ideal internal standard is structurally very similar to the analyte but has a different mass, which is precisely the case for a deuterated analog.
When analyzing samples from preclinical studies, this compound can be added to the plasma or tissue homogenates. During LC-MS/MS analysis, the instrument can be set to specifically detect the mass-to-charge ratio (m/z) of both the non-deuterated perindopril and the deuterated internal standard. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the drug in the original sample with high accuracy and precision.
The development of sensitive LC-MS/MS methods for perindopril and its active metabolite, perindoprilat, has been reported, demonstrating the feasibility of quantifying these compounds at low concentrations in biological matrices. The use of a stable isotope-labeled internal standard like this compound is a standard practice in such validated bioanalytical methods to ensure data reliability.
Chemical Reactivity, Degradation Pathways, and Stability of 1s Perindopril D4 Benzyl Ester
Hydrolytic Degradation Kinetics and Mechanism in Controlled Environments
The defining feature of perindopril (B612348) and its esters is the susceptibility to hydrolysis. This reaction is central to its biological activity, as the parent compound is a prodrug that metabolizes into the active diacid, perindoprilat (B1679611), through the hydrolysis of its ester group. google.comnih.gov The benzyl (B1604629) ester group in (1S)-Perindopril-d4 Benzyl Ester is a primary site for hydrolytic attack.
The kinetics of hydrolysis are significantly influenced by environmental conditions, particularly the presence of moisture. Studies on perindopril tert-butylamine (B42293) salt in the solid state have shown that the degradation kinetics change based on humidity. nih.govnih.gov In a dry environment (RH = 0%), degradation follows a first-order kinetic model. However, in the presence of increased humidity (RH = 76.4%), the degradation pattern shifts to an autocatalytic model, suggesting that the degradation products may catalyze further breakdown. nih.govnih.gov
The hydrolysis of esters is catalyzed by both acid and base. chemrxiv.org The mechanism under alkaline conditions typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. The benzyl ester moiety is considered particularly vulnerable to this nucleophilic attack. chemrxiv.org The complex structure of perindopril, which includes amino acid components, may also influence hydrolysis rates through intramolecular effects. Research on peptide-hydrogel conjugates has demonstrated that adjacent amino acids can modulate ester hydrolysis; for instance, positively charged residues like arginine can accelerate hydrolysis, while negatively charged residues like aspartic acid can slow it down. rsc.org
Oxidative Degradation Products and Pathways
This compound is susceptible to oxidative degradation. Forced degradation studies on perindopril arginine using hydrogen peroxide (H₂O₂) have demonstrated significant breakdown. Exposure to 0.3% H₂O₂ for two hours resulted in 57.9% degradation of the compound. tsijournals.com These studies, conducted using liquid chromatography-mass spectrometry (LC-MS), have helped elucidate the potential pathways of oxidative degradation, leading to the formation of various oxidized products. tsijournals.com
Similarly, investigations involving the treatment of perindopril tablet powder with 30 g/L H₂O₂ have been performed to analyze the resulting degradation products. oup.com While ACE inhibitors like perindopril have been studied for their potential to reduce oxidative stress in biological systems, the molecule itself is prone to oxidation under forced conditions. czytelniamedyczna.pl The primary sites of oxidation are likely the secondary amine and the tertiary nitrogen in the octahydroindole ring system.
Photolytic Stability Investigations
The photostability of perindopril appears to vary depending on the specific salt and the experimental conditions. Studies on solid perindopril tert-butylamine suggest it is relatively photostable, with acceptable physicochemical parameters maintained after exposure to 6 million lux hours of illumination. nih.govnih.gov
However, other research on perindopril erbumine powder indicates a higher degree of photosensitivity. One study reported 26.14% degradation after exposure to 1.2 million lux hours over one week. oup.com The primary degradation products identified under these conditions were Impurity 1 (a cyclization product, diketopiperazine) and Impurity 3. oup.com Further studies have classified perindopril's degradation under photolytic stress as "moderate" compared to other stress conditions like acid/base hydrolysis or heat. ijpsr.com These investigations often utilize photostability chambers or direct exposure to UV light to assess degradation. oup.com Given these findings, research samples of this compound should be protected from light to minimize photolytic degradation.
Thermal Stability and Storage Considerations for Research Samples
Thermal stress is a significant factor in the degradation of perindopril and its derivatives. For research samples of this compound, proper storage is critical, with a recommended temperature of 2-8°C in a refrigerator. pharmaffiliates.com Studies on the solid-state thermal degradation of perindopril tert-butylamine highlight the critical role of moisture, indicating that samples should be stored in closed containers protected from both high temperature and humidity. nih.gov
| Stress Condition | Compound Form | Conditions | Degradation (%) | Reference |
| Thermal | Perindopril Erbumine | 70°C for 3 days | 16.88% | oup.com |
| Photolytic | Perindopril Erbumine | 1.2 million lx/h for 1 week | 26.14% | oup.com |
| Oxidative | Perindopril Arginine | 0.3% H₂O₂ for 2 hours | 57.9% | tsijournals.com |
Impact of pH on Chemical Stability and Transformations
The stability of this compound is highly dependent on pH. The ester and amide functionalities within the molecule are susceptible to both acid- and base-catalyzed hydrolysis. The compound shows its greatest stability in neutral conditions and significant degradation in acidic and alkaline environments. ijpsr.com
Acidic Conditions: In the presence of strong acid, the ester linkage is prone to hydrolysis. A study using 1 N hydrochloric acid (HCl) at room temperature for 24 hours resulted in 43.6% degradation of perindopril. oup.com
Alkaline Conditions: The compound is particularly unstable in basic solutions. Treatment with 0.05 N sodium hydroxide (NaOH) can lead to 100% degradation in as little as two hours at room temperature. tsijournals.com Even milder basic conditions, such as 0.01 N NaOH, cause substantial degradation. oup.com The primary degradation pathways under these conditions involve the hydrolysis of the ethyl ester and the benzyl ester, as well as potential cyclization to form diketopiperazine derivatives. tsijournals.comresearchgate.net
| pH Condition | Reagent | Conditions | Degradation (%) | Reference |
| Acidic | 1 N HCl | Room Temperature, 24 h | 43.6% | oup.com |
| Alkaline | 0.05 N NaOH | Room Temperature, 2 h | 100% | tsijournals.com |
| Alkaline | 0.01 N NaOH | Room Temperature, 2 h | Significant | oup.com |
Stereochemical Stability and Epimerization Studies
Perindopril is a complex molecule with five chiral centers in its structure, leading to the possibility of multiple stereoisomers. waters.comresearchgate.net The pharmacologically active form is the S-enantiomer, and the presence of other isomers, such as the R-perindopril enantiomer, is considered an impurity. waters.com The designation "this compound" specifies the S-configuration at the chiral carbon of the N-(1-(ethoxycarbonyl)butyl) side chain, which is a known point of potential isomerization. pharmaffiliates.comscbt.com
The stereochemical integrity of the molecule is a critical aspect of its stability. Stress factors such as pH and temperature can potentially lead to epimerization, which is the change in configuration at one of the chiral centers. This isomerization represents a degradation of the parent molecule into an undesirable diastereomer. For this reason, pharmacopeial methods include tests for stereochemical purity to quantify the presence of unwanted isomers. waters.com Given this inherent instability, studies involving this compound must account for the potential for epimerization, and samples should be handled under conditions that minimize this transformation.
Future Directions and Emerging Research Avenues for Deuterated Perindopril Derivatives
Advanced Synthetic Strategies for Complex Isotopic Labeling Patterns
The synthesis of deuterated compounds has evolved from simple H/D exchange reactions to more sophisticated methods that allow for precise control over the location and number of deuterium (B1214612) atoms. researchgate.net For a complex molecule like perindopril (B612348), developing advanced synthetic strategies is crucial for creating specific isotopic labeling patterns to probe different aspects of its biological activity.
Future research in this area will likely focus on:
Site-Selective Deuteration: Developing new catalytic systems, potentially using transition metals or organocatalysts, to achieve highly selective deuteration at specific C-H bonds within the perindopril structure. This would allow researchers to target metabolically vulnerable sites, known as "soft spots," to enhance the drug's metabolic stability. nih.gov
Multi-Deuteration: Exploring efficient methods for introducing multiple deuterium atoms into the molecule, such as the use of deuterated building blocks in the total synthesis of perindopril. The synthesis of perindopril often involves the coupling of a bicyclic amino acid derivative with an amino acid side chain, providing opportunities to incorporate deuterated fragments. epo.org
Stereocontrolled Deuteration: For a chiral molecule like perindopril, controlling the stereochemistry of deuterium incorporation is essential. Future synthetic methods will need to address the challenge of introducing deuterium into a specific stereoisomeric position.
| Catalytic Deuteration | Employing transition metal catalysts (e.g., Palladium, Iridium) to facilitate the selective addition of deuterium across double bonds or activation of C-H bonds. | Precise deuteration of the perhydroindole ring system or the side chains of perindopril. |
Application in Quantitative Proteomics and Metabolomics for Systems Biology Research
Deuterated compounds are invaluable tools in quantitative proteomics and metabolomics, serving as internal standards for mass spectrometry-based analyses. researchgate.netfrontiersin.org (1S)-Perindopril-d4 Benzyl (B1604629) Ester can be utilized as a stable isotope-labeled internal standard for the accurate quantification of perindopril and its metabolites in complex biological samples.
Emerging applications in this field include:
Target Engagement Studies: Using quantitative proteomics to measure the extent to which deuterated perindopril binds to its target, Angiotensin-Converting Enzyme (ACE), and any potential off-target proteins within a cell or organism. frontiersin.org This can provide a more comprehensive understanding of the drug's selectivity profile. frontiersin.org
Metabolic Flux Analysis: Tracing the metabolic fate of deuterated perindopril in vivo. By analyzing the isotopic enrichment in downstream metabolites, researchers can map the metabolic pathways and identify any "metabolic switching" that may occur due to deuteration. nih.gov
Untargeted Metabolomics: A method for identifying and quantifying a wide range of small molecules in a biological sample. nih.gov Deuterated perindopril can be used to improve the identification of its metabolites by providing a distinct isotopic signature that can be easily tracked by mass spectrometry. nih.gov
Development of New Analytical Techniques for Deuterated Compounds
The increasing use of deuterated compounds in research and development necessitates the continuous improvement of analytical techniques for their detection and characterization.
Future developments are expected in the following areas:
High-Resolution Mass Spectrometry (HRMS): The use of HRMS for the accurate determination of the degree and location of deuterium incorporation in perindopril derivatives. This is crucial for quality control and for correlating specific deuteration patterns with biological activity.
Liquid Chromatography-Mass Spectrometry (LC-MS): Developing more sensitive and robust LC-MS methods for the quantitative analysis of deuterated drugs and their metabolites in biological matrices. nih.gov The use of deuterated internal standards, like (1S)-Perindopril-d4 Benzyl Ester, is standard practice in these methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While D₂O is commonly used as a solvent in NMR, advanced NMR techniques can also be used to determine the precise location of deuterium within a molecule. researchgate.netmdpi.com
Solid-State Hydrogen-Deuterium Exchange (ssHDX-MS): This technique can be used to study protein structure and interactions and could be applied to investigate how deuterated perindopril affects the conformation of its target enzyme, ACE. researchgate.net
Table 2: Analytical Techniques for Deuterated Perindopril Derivatives
| Technique | Application | Advantage for Deuterated Compounds |
|---|---|---|
| LC-MS/MS | Quantitative analysis in biological fluids. | High sensitivity and selectivity; deuterated analogs serve as ideal internal standards. nih.gov |
| High-Resolution MS | Accurate mass determination and formula confirmation. | Differentiates between deuterated and non-deuterated species and confirms isotopic purity. |
| NMR Spectroscopy | Structural elucidation and determination of deuterium position. | Provides detailed information on the exact location of deuterium atoms in the molecule. researchgate.net |
| ssHDX-MS | Probing protein-ligand interactions and conformational changes. researchgate.net | Can reveal subtle changes in the enzyme structure upon binding of a deuterated inhibitor. researchgate.net |
Exploration of Deuterium's Role in Modulating Enzyme-Substrate Interactions
The primary mechanism by which deuterium substitution affects drug metabolism is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, its cleavage requires more energy, leading to a slower reaction rate when this bond is broken in the rate-determining step of a metabolic reaction. nih.gov
For perindopril, which inhibits ACE, research can explore:
Binding Affinity Studies: Investigating whether deuteration at specific positions in the perindopril molecule alters its binding affinity for the ACE active site. The active site of ACE contains a zinc ion and several key amino acid residues that form hydrogen bonds and other interactions with the inhibitor. nih.gov While KIE is primarily a kinetic phenomenon, subtle changes in molecular vibrations and polarity due to deuteration could potentially influence binding thermodynamics.
Inhibition Kinetics: Measuring the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of various deuterated perindopril analogs against ACE. This would directly quantify the impact of deuteration on the enzyme-inhibitor interaction.
Computational Modeling: Using quantum mechanics/molecular mechanics (QM/MM) simulations to model the interaction of deuterated perindopril with the ACE active site. nih.gov These models can help predict the effects of deuteration on binding energy and the transition state of the inhibitory action.
Design of Novel Deuterated Prodrug Analogs for Mechanistic Research
Perindopril itself is a prodrug, meaning it is an inactive precursor that is converted to its active form, perindoprilat (B1679611), in the body. nih.govresearchgate.net The benzyl ester form, this compound, is also a prodrug derivative. Designing novel deuterated prodrug analogs can be a powerful tool for mechanistic research. nih.govresearchgate.netnovapublishers.com
Future research in this area could involve:
Modulating Prodrug Activation: Perindopril's ester group is hydrolyzed to release the active diacid, perindoprilat. By strategically placing deuterium atoms near the ester linkage, it may be possible to modulate the rate of this activation step, providing a tool to study the relationship between the rate of prodrug conversion and the pharmacological effect.
Investigating Transport Mechanisms: Deuterated prodrugs can be used to study the role of drug transporters in the absorption and distribution of perindopril. The subtle changes in physicochemical properties due to deuteration might influence interactions with these transporters.
By pursuing these research avenues, the scientific community can unlock the full potential of deuterated perindopril derivatives, leading to a deeper understanding of their pharmacology and potentially paving the way for the development of improved therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
